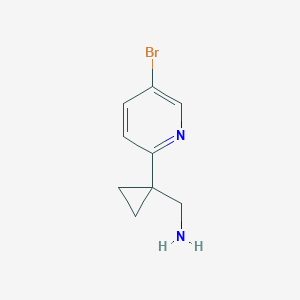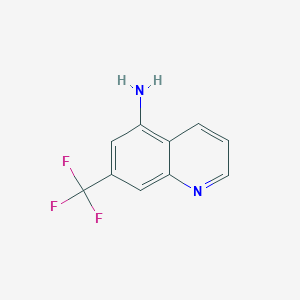
6beta-Hydroxy androstenedione-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6beta-Hydroxy androstenedione-d6 is a deuterated derivative of 6beta-Hydroxy androstenedione, a metabolite of androstenedione. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Hydroxy androstenedione-d6 typically involves the deuteration of 6beta-Hydroxy androstenedione. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve high yields and purity. Quality control measures are stringent to ensure the consistency and reliability of the compound for research purposes .
Chemical Reactions Analysis
Types of Reactions
6beta-Hydroxy androstenedione-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6beta position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and ketone derivatives, which are useful intermediates in the synthesis of other biologically active compounds .
Scientific Research Applications
6beta-Hydroxy androstenedione-d6 is widely used in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of steroid metabolites.
Biology: Employed in studies investigating steroid metabolism and enzyme activity.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of steroid drugs.
Industry: Applied in the development of new steroid-based pharmaceuticals and in quality control processes .
Mechanism of Action
The mechanism of action of 6beta-Hydroxy androstenedione-d6 involves its role as a metabolite in the steroid biosynthesis pathway. It acts as an intermediate in the conversion of androstenedione to other biologically active steroids, such as testosterone and estradiol. The compound interacts with various enzymes, including hydroxysteroid dehydrogenases and aromatases, which facilitate these conversions .
Comparison with Similar Compounds
Similar Compounds
Androstenedione: A precursor to testosterone and estrone.
Testosterone: A primary male sex hormone.
Estradiol: A potent estrogen involved in the regulation of the menstrual cycle.
Uniqueness
6beta-Hydroxy androstenedione-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantification and analysis are crucial .
Properties
CAS No. |
67034-98-4 |
|---|---|
Molecular Formula |
C19H26O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(6R,8R,9S,10R,13S,14S)-2,2,4,6,16,16-hexadeuterio-6-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18+,19-/m0/s1/i4D2,5D2,9D,16D |
InChI Key |
WVAMBAWFDOYFOD-QFIMOSOKSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)O |
Isomeric SMILES |
[2H]C1=C2[C@](C[C@@H]3[C@@H]([C@]2(CC(C1=O)([2H])[2H])C)CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)([2H])O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1512195.png)



![Methyl 6-(hydroxymethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1512211.png)


![2,6-Dibromoimidazo[1,2-b]pyridazine](/img/structure/B1512224.png)

![6-Bromo-4H-cyclopenta[D]pyrimidin-4-one](/img/structure/B1512233.png)
![tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B1512236.png)
